molecular formula C24H40ClN3 B2490588 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride CAS No. 334974-30-0

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride

Cat. No.: B2490588
CAS No.: 334974-30-0
M. Wt: 406.06
InChI Key: VDHFXOIQDLZRAE-UHFFFAOYSA-N
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Description

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dodecyl chain and an indole moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

4-(4-dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23;/h12-16,25H,2-11,17-21H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFXOIQDLZRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[NH+]1CCN(CC1)C2=CC=CC3=C2C=CN3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Substitution with Dodecyl Chain: The piperazine ring is then alkylated with a dodecyl halide under basic conditions to introduce the dodecyl chain.

    Attachment of Indole Moiety: The indole moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an indole derivative.

    Formation of Chloride Salt: The final step involves the formation of the chloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride can be compared with other similar compounds, such as:

    4-(4-Decylpiperazin-4-ium-1-yl)-1H-indole;chloride: Similar structure but with a shorter alkyl chain.

    4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-benzimidazole;chloride: Similar structure but with a benzimidazole moiety instead of indole.

    4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-pyrrole;chloride: Similar structure but with a pyrrole moiety instead of indole.

The uniqueness of this compound lies in its specific combination of the piperazine ring, dodecyl chain, and indole moiety, which imparts distinct chemical and biological properties.

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